molecular formula C18H19ClN2O3 B5722227 N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide

Cat. No.: B5722227
M. Wt: 346.8 g/mol
InChI Key: FDGICOQYYIGAPH-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 4-chloro-3,5-dimethylphenoxy group linked to an acetamide scaffold, with the nitrogen atom substituted by a 2-(acetylamino)phenyl moiety. This structure combines features of both phenoxy herbicides and arylacetamide pesticidal agents. The acetylamino group may enhance stability or modulate receptor interactions compared to simpler aryl substituents .

Properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-11-8-14(9-12(2)18(11)19)24-10-17(23)21-16-7-5-4-6-15(16)20-13(3)22/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGICOQYYIGAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=CC=C2NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide typically involves multiple steps. One common method starts with the acetylation of 2-aminophenol to form 2-(acetylamino)phenol. This intermediate is then reacted with 4-chloro-3,5-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to yield the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its 2-(acetylamino)phenyl substituent, distinguishing it from structurally related analogs. Below is a comparative analysis of key analogs:

Compound Name Phenoxy Group Acetamide Substituent Biological Activity Source
N-[2-(acetylamino)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide 4-chloro-3,5-dimethylphenoxy 2-(acetylamino)phenyl Potential pesticide/herbicide (inferred) Synthesis-focused studies
Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide) 4-chloro-3,5-dimethylphenoxy 4-methylpyridin-2-yl Synthetic auxin agonist (herbicidal activity) Journal of Experimental Botany (2018)
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) None (chloroacetamide core) 2,6-diethylphenyl + methoxymethyl Herbicide (inhibition of fatty acid elongation) Pesticide Chemicals Glossary (2001)
2-(4-chloro-3,5-dimethylphenoxy)-N-(2,3-dimethylphenyl)acetamide 4-chloro-3,5-dimethylphenoxy 2,3-dimethylphenyl Potential pesticide (structural analog) Chemical Index (2022)
WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide) 4-chloro-2-methylphenoxy 1,2,4-triazol-3-yl Synthetic auxin agonist (plant growth modulation) Journal of Experimental Botany (2018)

Key Findings:

Alachlor lacks a phenoxy group but uses a chloroacetamide core, highlighting divergent mechanisms (fatty acid inhibition vs. auxin mimicry) .

Acetamide Substituent Impact: Heteroaryl vs. Aryl Groups: Compound 602’s 4-methylpyridin-2-yl group may facilitate hydrogen bonding in auxin receptors, whereas the target compound’s 2-(acetylamino)phenyl group could enhance lipophilicity or metabolic stability .

Physicochemical Properties :

  • X-ray diffraction data for derivatives (e.g., fluorophenyl and tribromophenyl analogs) reveals crystalline packing influenced by substituent bulk and polarity, which may correlate with environmental persistence or formulation stability .

Research Implications and Gaps

  • Mechanistic Studies : While auxin agonist activity is established for compound 602 , the target compound’s mode of action remains speculative. Comparative biochemical assays (e.g., auxin receptor binding or enzyme inhibition) are needed.
  • Comparisons with alachlor’s well-documented herbicidal profile could guide safety evaluations .

This analysis underscores the importance of substituent-driven design in optimizing agrochemical efficacy and highlights opportunities for further research on the target compound’s applications.

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